2-amino-N-(2-methylphenyl)benzamide

CAS No.: 4943-85-5

Cat. No.: VC1982837

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4943-85-5 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 2-amino-N-(2-methylphenyl)benzamide |

| Standard InChI | InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17) |

| Standard InChI Key | UOXHTELQAYPDBQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Introduction

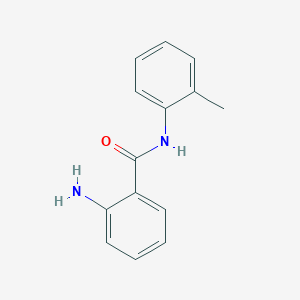

Chemical Properties and Structure

Molecular Identity and Nomenclature

2-amino-N-(2-methylphenyl)benzamide is identified by the CAS registry number 4943-85-5 and is also known by several synonyms including 2-Amino-N-(o-tolyl)benzamide, reflecting the position of the methyl group on the phenyl ring . The compound's IUPAC name accurately describes its structure, highlighting the key functional groups and their positions within the molecule.

Physical and Chemical Properties

The molecule possesses a well-defined set of physical and chemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes these key characteristics:

Table 1: Physical and Chemical Properties of 2-amino-N-(2-methylphenyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| LogP | 3.4 |

| Polar Surface Area | 55 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Number of Rotatable Bonds | 2 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 0.071 |

The compound's moderate lipophilicity, as indicated by its LogP value of 3.4, suggests a balanced distribution between aqueous and lipid phases, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The presence of two hydrogen bond donors and two acceptors provides potential for molecular recognition and binding interactions with biological targets.

Structural Features

The chemical structure of 2-amino-N-(2-methylphenyl)benzamide consists of a 2-aminobenzamide core with a 2-methylphenyl (o-tolyl) group attached to the amide nitrogen. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and potential biological interactions .

The compound's InChI representation (InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17)) precisely defines its connectivity and stereochemistry . Figure 1 illustrates the two-dimensional structure of the compound, highlighting its key functional groups.

In the scientific literature, 2-amino-N-(2-methylphenyl)benzamide has been utilized as a starting material in the synthesis of more complex heterocyclic compounds. For instance, McGrory et al. reported the use of this compound (referenced as compound 6r) in a one-pot synthesis of N-substituted benzannulated triazoles via diazotisation and subsequent cyclisation .

Industrial and Laboratory Preparation

The compound can be prepared through various methods depending on the scale and purpose of production. Laboratory-scale synthesis typically employs milder conditions and may utilize protecting group strategies to control selectivity when working with multifunctional substrates like anthranilic acid.

Biological Activity and Structure-Activity Relationships

Structure-Activity Relationships

Research on structurally related compounds provides insights into potential structure-activity relationships relevant to 2-amino-N-(2-methylphenyl)benzamide:

-

The 2-amino group on the benzamide core appears to be a significant pharmacophoric element in many bioactive benzamides, influencing both reactivity and biological activity.

-

The methyl substituent on the phenyl ring may contribute to the compound's lipophilicity and potentially influence its binding affinity to biological targets.

Studies of related compounds, such as the cinnamamido benzamides described by Carta et al., demonstrate that modifications to the basic benzamide scaffold can significantly impact antiproliferative activity against various cancer cell lines . Similarly, research on salicylanilides indicates that structural modifications to benzamide-like compounds can tune their antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis .

Table 2: Comparison of 2-amino-N-(2-methylphenyl)benzamide with Related Bioactive Compounds

Research Applications

Synthetic Intermediates

2-amino-N-(2-methylphenyl)benzamide serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. In the research reported by McGrory et al., the compound was utilized as a precursor in the diazotisation and cyclisation reaction leading to the formation of benzannulated triazoles .

The reaction was described as follows:

"The reaction was carried out as described in the general procedure using 2-amino-N-(2′-methylphenyl)benzamide (6r) (0.100 g, 0.442 mmol)..."

This demonstrates the compound's utility in the synthesis of complex nitrogen-containing heterocycles, which themselves have diverse applications in medicinal chemistry and materials science.

Medicinal Chemistry

In medicinal chemistry, benzamide derivatives have been extensively investigated for their diverse biological activities. The specific structural features of 2-amino-N-(2-methylphenyl)benzamide make it a candidate for exploration in various therapeutic contexts:

-

Anticancer Research: Based on the activity of related N-(2'-aminophenyl)-benzamide derivatives, which have shown efficacy against experimental tumors, this compound may warrant investigation as a potential anticancer agent or structural scaffold .

-

Antimicrobial Development: The structural similarity to compounds with antimicrobial properties suggests potential application in the development of anti-infective agents .

-

Anti-inflammatory Studies: Many benzamide derivatives exhibit anti-inflammatory properties, presenting another potential area for investigation of this compound.

Analytical and Spectroscopic Characteristics

The identification and characterization of 2-amino-N-(2-methylphenyl)benzamide can be accomplished through various analytical techniques, including spectroscopic methods that provide insight into its structural features.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural characterization of this compound. The aromatic protons typically appear in the range of δ 6.5-8.0 ppm, while the amino group protons and the amide NH proton show characteristic chemical shifts that help confirm the structure. The methyl group attached to the phenyl ring would appear as a distinctive singlet at approximately δ 2.0-2.5 ppm.

Mass spectrometry would show a molecular ion peak at m/z 226, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of benzamide derivatives.

Chromatographic Behavior

The moderate lipophilicity of 2-amino-N-(2-methylphenyl)benzamide (LogP = 3.4) influences its chromatographic behavior, making it amenable to analysis by techniques such as reverse-phase high-performance liquid chromatography (HPLC). This property is valuable for both analytical characterization and potential purification strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume